Potassium benzyl cyanocarbamate
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Overview
Description
Potassium benzyl cyanocarbamate, also known as potassium N-cyanocarbamic acid phenylmethyl ester, is a chemical compound with the molecular formula C9H7KN2O2 and a molecular weight of 214.26 g/mol . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium benzyl cyanocarbamate can be synthesized through the reaction of benzyl carbamate with potassium carbonate in the presence of an alcohol under heating conditions . The reaction typically involves refluxing the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Potassium benzyl cyanocarbamate undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, where the cyanocarbamate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Benzoic acids.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Scientific Research Applications
Potassium benzyl cyanocarbamate has several applications in scientific research:
Biology: It can be used in biochemical studies to modify proteins and other biomolecules.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of potassium benzyl cyanocarbamate involves its ability to generate N-silylcarbodiimides in situ when used in tandem with trimethylsilyl chloride (TMSCl). These intermediates can then react with amines to form guanidines . The molecular targets and pathways involved in these reactions are primarily related to the formation of stable intermediates that facilitate further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Potassium (cyanomethyl)trifluoroborate
- Potassium hexacyanocobaltate (III)
- Potassium benzene-1,2-disulfonate
Uniqueness
Potassium benzyl cyanocarbamate is unique due to its ability to generate N-silylcarbodiimides rapidly at room temperature, which is not a common feature among similar compounds . This property makes it particularly useful in organic synthesis and various chemical transformations.
Properties
Molecular Formula |
C9H7KN2O2 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
potassium;cyano(phenylmethoxycarbonyl)azanide |
InChI |
InChI=1S/C9H8N2O2.K/c10-7-11-9(12)13-6-8-4-2-1-3-5-8;/h1-5H,6H2,(H,11,12);/q;+1/p-1 |
InChI Key |
HZBHQPNPJVDRMR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)[N-]C#N.[K+] |
Origin of Product |
United States |
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